

Lacto-N-triose II: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *lacto-N-triose II*

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Abstract

Lacto-N-triose II (LNT II), a core trisaccharide component of human milk oligosaccharides (HMOs), is of significant interest in the fields of nutrition, immunology, and drug development. Composed of N-acetylglucosamine, galactose, and glucose, its unique structure confers a range of biological activities, including prebiotic effects and immunomodulation. This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and synthesis routes of LNT II. Furthermore, it elucidates its emerging role in cellular signaling, particularly through the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) pathways. Detailed experimental protocols and visual representations of key pathways are provided to support further research and development.

Chemical Properties and Formula

Lacto-N-triose II is a neutral trisaccharide with the systematic name O-2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl-(1 → 3)-O-β-D-galactopyranosyl-(1 → 4)-D-glucose. Its chemical structure consists of a lactose (Galβ1-4Glc) core with an N-acetylglucosamine (GlcNAc) residue linked β1-3 to the galactose unit.^{[1][2]} This specific linkage is a key determinant of its biological function.

Table 1: Chemical and Physical Properties of **Lacto-N-triose II**

Property	Value	References
Chemical Formula	C ₂₀ H ₃₅ NO ₁₆	[2][3]
Molecular Weight	545.49 g/mol	[2][4]
CAS Number	75645-27-1	[2]
Structure	GlcNAcβ1-3Galβ1-4Glc	[5]
Appearance	White to off-white solid/powder	
Synonyms	LNT II, GlcNAc-β-1-3-Gal-β-1-4-Glc	[2][3]

Experimental Protocols

Analytical Methodologies

Accurate quantification and characterization of LNT II are crucial for research and quality control. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

2.1.1. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive method for the analysis of carbohydrates.

- **Instrumentation:** A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.
- **Column:** A carbohydrate-specific anion-exchange column, such as a CarboPac PA-1 column (e.g., 250 mm × 2 mm ID) with a corresponding guard column.[6][7]
- **Mobile Phase:** A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) is typically used for elution. For example, a gradient of 0.1 M NaOH (Eluent A) and 1 M NaOAc in 0.1 M NaOH (Eluent B).[6][7]
- **Flow Rate:** A typical flow rate is around 0.3 mL/min.[6]

- Column Temperature: Maintained at approximately 20°C.[6]
- Sample Preparation: Samples are dissolved in high-purity water, filtered through a 0.22 μm membrane, and injected into the system.[8]
- Detection: Pulsed amperometric detection with a gold electrode provides sensitive and specific detection of underivatized carbohydrates.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of oligosaccharides like LNT II.

- Sample Preparation: Samples are typically dissolved in deuterium oxide (D_2O). For detailed structural studies, a solution of 10 mM LNT II in a $\text{H}_2\text{O}:\text{D}_2\text{O}$ (9:1) mixture with a suitable buffer (e.g., 5 mM phosphate buffer at pH 3.0) can be used.[9]
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
- Experiments:
 - 1D ^1H NMR: Provides information on the anomeric protons and other characteristic signals of the sugar residues.
 - 2D ^1H - ^1H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within each sugar residue.
 - 2D ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - 2D ^1H - ^1H TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system (i.e., within a single sugar residue).
 - 2D ^1H - ^1H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximities of protons, which is crucial for determining the glycosidic linkages between sugar units.

Table 2: ^1H and ^{13}C NMR Chemical Shift Assignments for **Lacto-N-triose II** Moiety

(Based on data for Gal β 1-3GlcNAc β 1-3Gal β 1-4Glc)[[10](#)][[11](#)]

Residue	Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Glc (reducing end)	1 α	5.23	92.5
1 β	4.67	96.8	
Gal (linked to Glc)	1	4.45	104.1
GlcNAc	1	4.73	102.2
N-acetyl CH ₃	2.05	23.4	
Gal (terminal)	1	4.48	105.2

Note: Chemical shifts can vary slightly depending on experimental conditions such as solvent, temperature, and pH.

Synthesis Methodologies

LNT II can be produced through enzymatic synthesis or metabolic engineering of microorganisms.

2.2.1. Enzymatic Synthesis using β -N-acetylhexosaminidase

This method utilizes the transglycosylation activity of β -N-acetylhexosaminidases.[[1](#)]

- Enzyme: A β -N-acetylhexosaminidase with high transglycosylation activity, for example, from *Tyzzarella nexilis* (TnHex189).[[1](#)]
- Substrates: A suitable N-acetylglucosamine donor (e.g., p-nitrophenyl-N-acetyl- β -D-glucosaminide) and lactose as the acceptor.
- Reaction Conditions:
 - pH: Optimal pH is typically around 5.0.[[1](#)]
 - Temperature: Optimal temperature is around 45°C.[[1](#)]

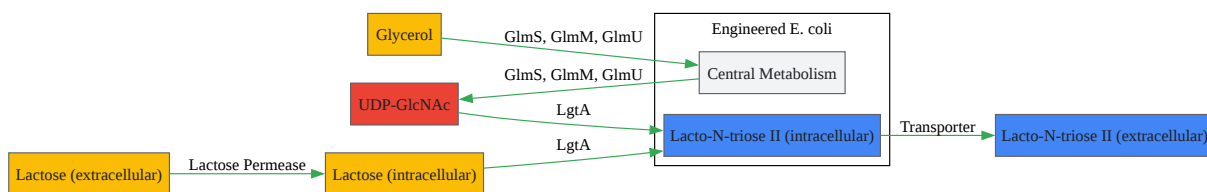
- Reaction Buffer: A suitable buffer such as sodium citrate or sodium phosphate.
- Substrate Concentrations: Concentrations need to be optimized to favor the transglycosylation reaction over hydrolysis.
- Reaction Monitoring and Purification: The reaction progress can be monitored by TLC or HPLC. The product can be purified using size-exclusion chromatography or other chromatographic techniques.

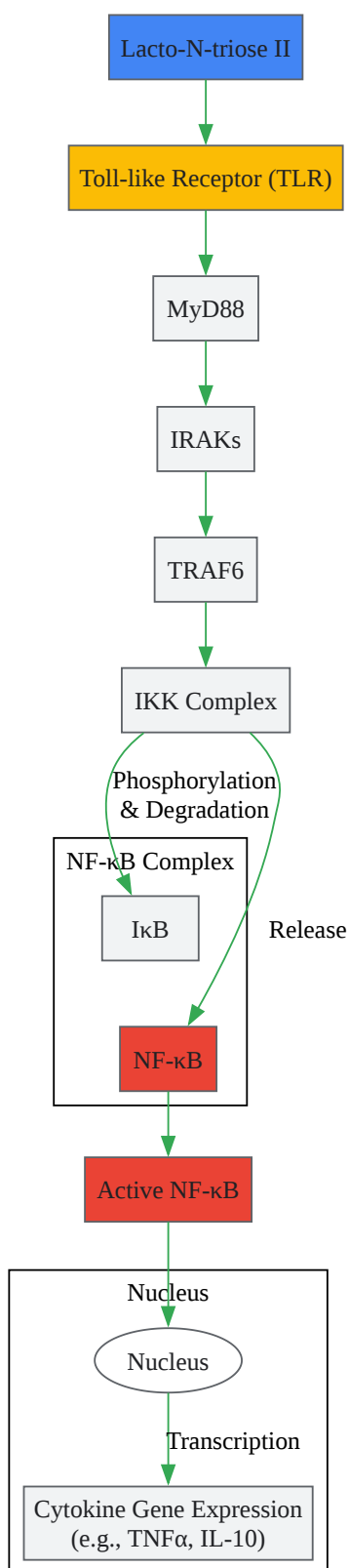
2.2.2. Metabolic Engineering of Escherichia coli

This approach involves engineering the metabolic pathways of a host organism, such as *E. coli*, to produce LNT II.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Host Strain: A suitable *E. coli* strain, often with modifications to prevent product degradation or redirection of precursors.
- Key Enzymes to Overexpress:
 - β -1,3-N-acetylglucosaminyltransferase (LgtA): Catalyzes the transfer of GlcNAc to lactose.[\[12\]](#)
 - N-acetylhexosamine 1-kinase (NahK): Involved in the synthesis of the UDP-GlcNAc precursor.[\[8\]](#)
 - UDP-N-acetylglucosamine pyrophosphorylase (GlmU): Also involved in UDP-GlcNAc synthesis.[\[8\]](#)
- Culture Conditions:
 - Medium: A defined medium with a carbon source (e.g., glycerol) and lactose as the acceptor substrate.[\[12\]](#)
 - Induction: Expression of the recombinant enzymes is typically induced by an inducer like IPTG.
 - Fermentation: Fed-batch fermentation in a bioreactor is often employed to achieve high cell densities and product titers.[\[8\]](#)[\[12\]](#)

- **Product Recovery and Purification:** LNT II is typically secreted into the culture medium and can be recovered and purified using a combination of centrifugation, filtration, and chromatography.





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